molecular formula C10H10BrN3O2S B15174587 4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-1,2,3-triazole CAS No. 918967-59-6

4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-1,2,3-triazole

Cat. No.: B15174587
CAS No.: 918967-59-6
M. Wt: 316.18 g/mol
InChI Key: XFDVQBHPFMGRPQ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-1,2,3-triazole typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group attached to the triazole ring using reagents such as N-bromosuccinimide (NBS) under radical conditions.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be introduced through a sulfonation reaction using methanesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and controlled addition of reagents for the bromination and sulfonation steps to minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-1,2,3-triazole can undergo various types of chemical reactions:

    Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The methanesulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The triazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Nucleophilic Substitution: Substituted triazoles with various functional groups replacing the bromomethyl group.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

Scientific Research Applications

4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-1,2,3-triazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-1,2,3-triazole depends on its specific application:

    Biological Activity: The compound may interact with enzymes or receptors, inhibiting their activity or altering their function. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition.

    Chemical Reactivity: The methanesulfonyl group can act as an electron-withdrawing group, stabilizing negative charges and facilitating nucleophilic attacks on the triazole ring.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfonyl)phenylacetic acid: Shares the methanesulfonyl group but differs in the overall structure and reactivity.

    4-(Methylsulfonyloxy)phenylboronic acid: Contains a similar methanesulfonyl group but is used primarily in boronic acid chemistry.

Uniqueness

4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-1,2,3-triazole is unique due to the combination of its bromomethyl and methanesulfonyl groups, which confer distinct reactivity and potential for diverse applications in various fields.

Properties

CAS No.

918967-59-6

Molecular Formula

C10H10BrN3O2S

Molecular Weight

316.18 g/mol

IUPAC Name

4-(bromomethyl)-1-(4-methylsulfonylphenyl)triazole

InChI

InChI=1S/C10H10BrN3O2S/c1-17(15,16)10-4-2-9(3-5-10)14-7-8(6-11)12-13-14/h2-5,7H,6H2,1H3

InChI Key

XFDVQBHPFMGRPQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2C=C(N=N2)CBr

Origin of Product

United States

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